3H-Pyrrolo[3,2-B]pyridine
Overview
Description
3H-Pyrrolo[3,2-B]pyridine is a heterocyclic compound that consists of a pyridine ring fused with a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules and its potential therapeutic applications.
Mechanism of Action
- FGFR (Fibroblast Growth Factor Receptor) : 3H-Pyrrolo[3,2-B]pyridine derivatives exhibit potent activities against FGFR1, FGFR2, and FGFR3. Abnormal activation of the FGFR signaling pathway is associated with various cancers, making FGFRs attractive targets for cancer therapy .
- Mode of Action : Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt, which regulate cell proliferation, migration, angiogenesis, and other processes .
- Impact on Bioavailability : These properties influence the compound’s efficacy and therapeutic concentration .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Result of Action
Action Environment
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Biochemical Analysis
Biochemical Properties
3H-Pyrrolo[3,2-B]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are vital for cell growth and differentiation . Additionally, this compound can bind to DNA and RNA, potentially interfering with the processes of transcription and translation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes associated with cell cycle regulation and metabolic processes, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation, affecting its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound are dose-dependent. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can lead to adverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[3,2-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-(2-pyridyl)pyrrole derivatives. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine-N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, bromine, iodine.
Major Products Formed:
Oxidation: Pyridine-N-oxides.
Reduction: Reduced pyrrolo[3,2-B]pyridine derivatives.
Substitution: Nitrated, brominated, and iodinated derivatives.
Scientific Research Applications
3H-Pyrrolo[3,2-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine: Another fused pyridine derivative with similar biological activities but differing in the position of the nitrogen atom in the pyrrole ring.
Pyrrolopyrazine: Contains a pyrazine ring fused with a pyrrole ring, exhibiting a range of biological activities including antimicrobial and kinase inhibition.
Pyridopyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms, known for its anticancer and anti-inflammatory properties.
Uniqueness: 3H-Pyrrolo[3,2-B]pyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with specific biological activities .
Properties
IUPAC Name |
3H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGUESXTVKPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591322 | |
Record name | 3H-Pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-48-0 | |
Record name | 3H-Pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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